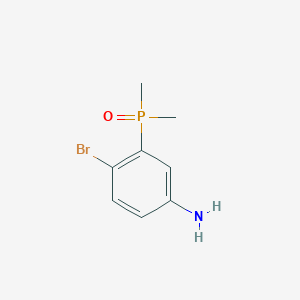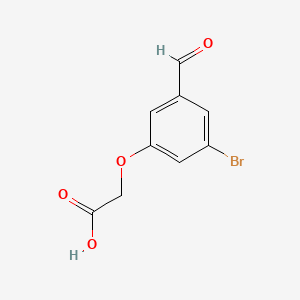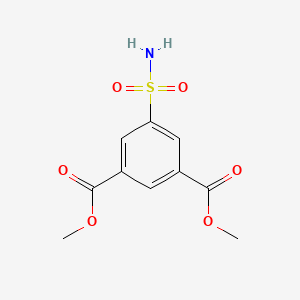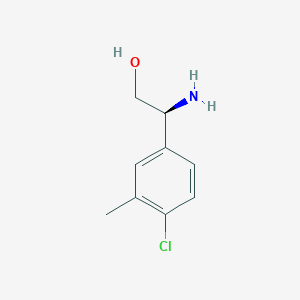
6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride is a chemical compound with the molecular formula C10H11BrN2O2·HCl It is a derivative of tetrahydroquinoline, a bicyclic compound that is structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride typically involves the bromination of 1,2,3,4-tetrahydroquinoline followed by carboxylation and subsequent conversion to the hydrochloride salt. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure or by using carboxylating agents like carbonyl diimidazole (CDI).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity. The final product is typically purified by recrystallization or chromatography to obtain the desired hydrochloride salt.
化学反応の分析
Types of Reactions
6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
科学的研究の応用
6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
6-Bromo-1,2,3,4-tetrahydroisoquinoline: Similar in structure but differs in the position of the bromine atom and the presence of the carboxylic acid group.
1,2,3,4-Tetrahydroquinoline: Lacks the bromine and carboxylic acid groups, making it less reactive in certain chemical reactions.
Quinoline: An aromatic compound that is structurally related but lacks the tetrahydro and bromine functionalities.
Uniqueness
6-Bromo-1,2,3,4-tetrahydroquinoline-4-carboxylicacidhydrochloride is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and potential biological activity. These functional groups make it a versatile compound for various synthetic and research applications.
特性
分子式 |
C10H11BrClNO2 |
|---|---|
分子量 |
292.55 g/mol |
IUPAC名 |
6-bromo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H10BrNO2.ClH/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9;/h1-2,5,7,12H,3-4H2,(H,13,14);1H |
InChIキー |
QLFYDIYHZZLZCD-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C(C1C(=O)O)C=C(C=C2)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


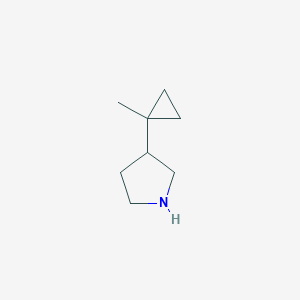
![rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13561493.png)
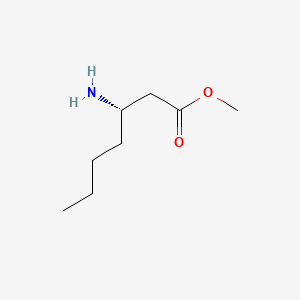

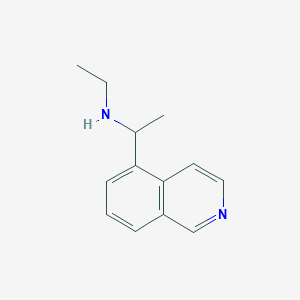
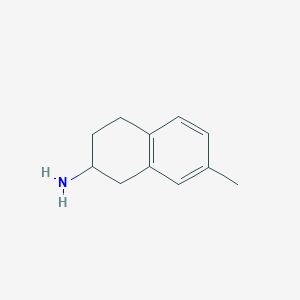
![(1R*,2R**)-1-{4-[(cyclopropylcarbamoyl)amino]benzamido}-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13561541.png)
